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Technical Guide: Physicochemical Properties of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane

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Compound of Interest		
Compound Name:	2-(4-Methyl-3-nitrophenyl)-1,3- dioxane	
Cat. No.:	B1422245	Get Quote

Disclaimer: Direct experimental data for the physical and chemical properties of **2-(4-Methyl-3-nitrophenyl)-1,3-dioxane** is not readily available in the reviewed scientific literature. This guide provides predicted properties based on the characteristics of its constituent precursors and analogous compounds. All information regarding the target compound should be considered theoretical until confirmed by empirical analysis.

Introduction

2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is a heterocyclic organic compound. Its structure features a 1,3-dioxane ring, which is a six-membered saturated ring containing two oxygen atoms at positions 1 and 3. This ring is substituted at the second carbon with a 4-methyl-3-nitrophenyl group. The presence of the nitro group, a strong electron-withdrawing group, and the methyl group on the phenyl ring is expected to influence the compound's chemical reactivity and physical properties. This document outlines the predicted physical properties, a probable synthetic route, and expected analytical characteristics of this compound, designed for researchers and professionals in drug development and chemical synthesis.

Predicted Physical and Chemical Properties

While specific experimental values are unavailable, the following table summarizes the known properties of the likely starting materials, 4-methyl-3-nitrobenzaldehyde and 1,3-propanediol, which can provide an estimation of the properties of the final product.



Table 1: Physical Properties of Precursors

Property	4-Methyl-3- nitrobenzaldehyde	1,3-Propanediol
CAS Number	31680-07-6[1]	504-63-2[2][3]
Molecular Formula	С8Н7NО3	C ₃ H ₈ O ₂ [3][4]
Molecular Weight	165.15 g/mol	76.09 g/mol [4]
Appearance	Pale yellow to yellow crystals or powder[5]	Colorless, viscous liquid[3][4] [6]
Melting Point	46-49 °C[1][7]	-27 °C[3][6]
Boiling Point	Not available	214 °C[2][3]
Solubility	Insoluble in water[1]	Miscible with water, ethanol, acetone[3][6]
Density	Not available	1.053 g/mL at 25 °C[3]

Based on the structures of similar 2-aryl-1,3-dioxanes, the product, **2-(4-Methyl-3-nitrophenyl)-1,3-dioxane**, is predicted to be a solid at room temperature with limited solubility in water but soluble in common organic solvents.

Experimental Protocols

Proposed Synthesis: Acid-Catalyzed Acetalization

The most probable synthetic route to **2-(4-Methyl-3-nitrophenyl)-1,3-dioxane** is the acid-catalyzed acetalization of 4-methyl-3-nitrobenzaldehyde with **1,3-propanediol**. This reaction involves the condensation of the aldehyde and the diol to form the cyclic acetal, with the removal of water to drive the reaction to completion.[8]

Materials and Equipment:

- 4-methyl-3-nitrobenzaldehyde
- 1,3-propanediol



- p-Toluenesulfonic acid (catalyst)
- Toluene (solvent)
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heat source
- Rotary evaporator
- Standard glassware for extraction and purification

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-methyl-3-nitrobenzaldehyde (1 equivalent) in toluene.
- Add 1,3-propanediol (1.1 equivalents) to the solution.
- Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).
- Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the amount of water collected in the Dean-Stark trap.
- Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude product.



 The crude product may be purified by recrystallization or column chromatography on silica gel.

A similar synthesis of 2-(3-nitrophenyl)-1,3-dioxolane involves refluxing 3-nitrobenzaldehyde and ethylene glycol in benzene with p-toluenesulfonic acid for 4 hours.[9]

Predicted Analytical Characterization

The structure of the synthesized **2-(4-Methyl-3-nitrophenyl)-1,3-dioxane** can be confirmed using standard spectroscopic methods.

Table 2: Predicted Spectroscopic Data



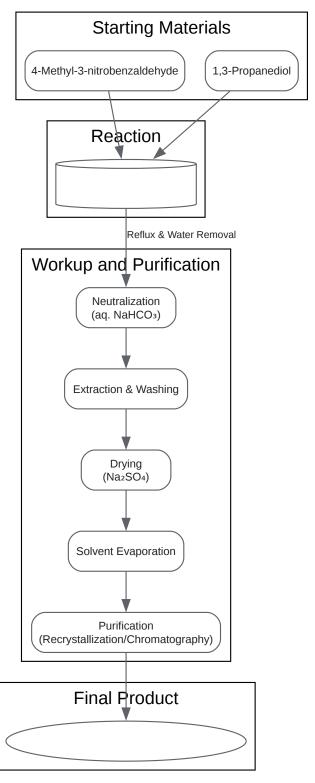
Technique Predicted Observations	
¹ H NMR	Signals corresponding to the aromatic protons of the 4-methyl-3-nitrophenyl group, a singlet for the methyl group, a signal for the acetal proton at C2 of the dioxane ring, and multiplets for the methylene protons of the dioxane ring. The chemical shifts of the dioxane protons are expected to be in distinct regions, reflecting their axial and equatorial positions.[10]
¹³ C NMR	Resonances for the carbon atoms of the phenyl ring, the methyl group, the acetal carbon (expected to be around 90-100 ppm), and the methylene carbons of the dioxane ring (around 25-30 ppm and 60-70 ppm).[11]
IR Spectroscopy	Characteristic C-H stretching and bending vibrations, C-O stretching vibrations for the cyclic ether (around 1140-1070 cm ⁻¹ and 940 cm ⁻¹), and strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1530 cm ⁻¹ and 1350 cm ⁻¹ , respectively).[12]
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (C11H13NO4). Fragmentation patterns would likely involve the loss of fragments from the dioxane ring and the substituted phenyl ring.[13]

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for **2-(4-Methyl-3-nitrophenyl)-1,3-dioxane**.



Synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane



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Caption: Proposed synthesis workflow for 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane.



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